molecular formula C27H46O2 B121486 22R-hydroxycholesterol CAS No. 17954-98-2

22R-hydroxycholesterol

Cat. No. B121486
CAS RN: 17954-98-2
M. Wt: 402.7 g/mol
InChI Key: RZPAXNJLEKLXNO-GFKLAVDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22R-hydroxycholesterol is a steroid intermediate in the biosynthesis of pregnenolone from cholesterol. It has been identified in various biological contexts, including bovine adrenocortical preparations and human tissues. This compound has been found to have neuroprotective properties, particularly in the context of Alzheimer's disease (AD), where it protects neuronal cells from beta-amyloid-induced cytotoxicity. Its levels are lower in the hippocampus and frontal cortex of AD patients compared to age-matched controls . Additionally, 22R-hydroxycholesterol has been implicated in the biosynthesis of diosgenin, a pharmaceutically important compound, showing strict 22R-stereospecificity for hydroxylation of substrates .

Synthesis Analysis

The enzymatic conversion of cholesterol to 22R-hydroxycholesterol involves hydroxylation at the C-22 position. This process has been studied using bovine adrenocortical mitochondrial preparations, where the incorporation of oxygen atoms from molecular oxygen into the steroid structure was demonstrated . The synthesis of 22R-hydroxycholesterol is a key step in the formation of pregnenolone, which is a precursor for various steroid hormones .

Molecular Structure Analysis

22R-hydroxycholesterol has a specific molecular structure characterized by the presence of a hydroxyl group at the 22nd carbon in the R configuration. This configuration is crucial for its biological activity, as the stereoisomer 22S-hydroxycholesterol does not exhibit the same protective effects against beta-amyloid-induced cytotoxicity . The molecular structure of 22R-hydroxycholesterol has been confirmed through mass spectrometry and comparison with authentic standards .

Chemical Reactions Analysis

22R-hydroxycholesterol can undergo further enzymatic transformations, such as the formation of (20R,22R)-20,22-dihydroxycholesterol through additional hydroxylation. The incorporation of oxygen atoms into the molecule has been shown to occur randomly from the oxygen molecule pool, indicating a non-specific interaction with molecular oxygen during the hydroxylation process .

Physical and Chemical Properties Analysis

The physical properties of 22R-hydroxycholesterol, such as melting points and infrared spectra, have been characterized through the isolation of crystalline forms from bovine adrenal glands. The chemical properties include its ability to bind specifically to beta-amyloid peptides, which is believed to be the mechanism behind its neuroprotective effects. This binding is specific to certain forms of beta-amyloid, suggesting a targeted interaction that could be exploited for therapeutic purposes . Additionally, 22R-hydroxycholesterol has been found in human meconium, predominantly in the sulfate fraction, indicating its role in early human development and potential involvement in bile acid synthesis .

Scientific Research Applications

Neuroprotective Properties in Alzheimer's Disease

22R-hydroxycholesterol has been identified as having significant neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that it is effective in protecting neuronal cells from β-amyloid-induced neurotoxicity, a hallmark of Alzheimer's pathology. This protection is achieved by binding to β-amyloid peptide, inactivating it, and preventing its toxic effects on neurons. 22R-hydroxycholesterol is present at lower levels in the hippocampus and frontal cortex of Alzheimer's disease patients compared to age-matched controls, suggesting its potential therapeutic role (Yao et al., 2002); (Lecanu et al., 2004).

Role in Differentiation of Neuronal Cells

22R-hydroxycholesterol also plays a role in the differentiation of neuronal cells. It has been shown to inhibit the proliferation of human Ntera2/D1 teratocarcinoma precursor cells (NT2) and induces these cells to differentiate into neuron-like or astrocyte-like cells. This effect is considered stereospecific, as its enantiomer, 22S-hydroxycholesterol, and other steroids failed to induce such differentiation (Yao et al., 2007).

Influence on Steroidogenic Activity

In a study focusing on cat granulosa cells, 22R-hydroxycholesterol was observed to increase the production of progesterone and estradiol, indicating its role in influencing steroidogenic activity in these cells (Simsek & Arikan, 2016).

Impact on Dopaminergic Neuron Specification

A study on human Mesenchymal Stem Cells (hMSCs) revealed that 22R-hydroxycholesterol effectively induces the specification of dopaminergic neurons, suggesting its potential in cell-based treatment regimes for Parkinson’s disease (Singh et al., 2018).

Role in Lipid and Glucose Metabolism

22R-hydroxycholesterol has shown cell-type specific effects on lipid and glucose metabolism, suggesting a potential role in treatments for metabolic disorders such as type 2 diabetes (Hessvik et al., 2012).

Safety And Hazards

While specific safety and hazard information for 22R-hydroxycholesterol is not available in the search results, general safety measures for handling chemicals should be followed. These include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

22R-Hydroxycholesterol may be used for treating Parkinson’s disease in the future with stem cells . It has been found to induce neuronal cells-like features in human mesenchymal stem cells (hMSCs), with an increase in the average area of the cell body, length of neurites, and axon .

Relevant Papers The relevant papers analyzed include a study on the use of 22R-hydroxycholesterol for dopaminergic neuronal specification of MSCs and amelioration of Parkinsonian symptoms in rats , and a study on the protective effect of 22R-hydroxycholesterol against beta-amyloid-induced cytotoxicity in neuronal cells .

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313409
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

22R-hydroxycholesterol

CAS RN

17954-98-2, 22348-64-7
Record name (22R)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,22-diol, (3beta,22R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22R-hydroxycholesterol
Reactant of Route 2
22R-hydroxycholesterol
Reactant of Route 3
22R-hydroxycholesterol
Reactant of Route 4
22R-hydroxycholesterol
Reactant of Route 5
22R-hydroxycholesterol
Reactant of Route 6
22R-hydroxycholesterol

Citations

For This Compound
1,360
Citations
RP Koldamova, IM Lefterov, MD Ikonomovic… - Journal of Biological …, 2003 - ASBMB
… Swedish variant of amyloid precursor protein, 22R-hydroxycholesterol and 9-cis-retinoic acid … These effects of 22R-hydroxycholesterol may provide a novel strategy to decrease amyloid …
Number of citations: 286 www.jbc.org
ZX Yao, RC Brown, G Teper, J Greeson… - Journal of …, 2002 - Wiley Online Library
… suggest that 22R-hydroxycholesterol binds to Aβ and the formed 22R-hydroxycholesterol/Aβ … We propose that 22R-hydroxycholesterol offers a new means of neuroprotection against Aβ …
Number of citations: 62 onlinelibrary.wiley.com
R Dixon, T Furutachi, S Lieberman - Biochemical and Biophysical …, 1970 - Elsevier
… 22R-hydroxycholesterol … 22R-hydroxycholesterol and 2.15 mg/kg of 20α,22R-dihydroxycholesterol. The presence of neither the monosulfate nor the disulfate of 22R-hydroxycholesterol …
Number of citations: 43 www.sciencedirect.com
ZX Yao, Z Han, J Xu, J Greeson, L Lecanu… - Neuroscience, 2007 - Elsevier
… Recently, we have shown that 22R-hydroxycholesterol, a steroid … Herein we report that 22R-hydroxycholesterol inhibits the … 22R-Hydroxycholesterol-induced differentiation of NT2 cells …
Number of citations: 23 www.sciencedirect.com
C Zhou, Y Yang, J Tian, Y Wu, F An, C Li… - The Plant …, 2022 - Wiley Online Library
… biosynthesis is derived from 22R-hydroxycholesterol rather than 22S-hydroxycholesterol. … this study catalyzes the sequential oxidations on 22R-hydroxycholesterol at the C22- and C16-…
Number of citations: 12 onlinelibrary.wiley.com
Y Saito, H Shimada, T Imada, T Kikuchi… - The Journal of …, 1985 - Springer
… A possible explanation for this interesting phenomenon can be deduced from physical studies including our own [5, 18]; 22R-hydroxycholesterol has very weak interaction with a …
Number of citations: 11 link.springer.com
L Mahler, A Harari, D Harats, A Ben-Amotz, M Peled… - Algal Research, 2019 - Elsevier
… We found, in a controlled in-vitro assay, that treating macrophages both with the Dunaliella bardawil alga derived carotenoid 9CBC, and 22R-hydroxycholesterol (22-HC), two ligands of …
Number of citations: 1 www.sciencedirect.com
T Yasuda, M Kanno, M Kawamoto, O Yuge… - The Journal of Steroid …, 2005 - Elsevier
Liver X receptors (LXRs) play an important role in lipid metabolism. Recently, a role for these proteins was identified in suppressing the inflammatory response. However, it is not known …
Number of citations: 19 www.sciencedirect.com
V Papadopoulos, L Lecanu - Journal of neuroendocrinology, 2012 - Wiley Online Library
… 22R-hydroxycholesterol in biopsies from Alzheimer’s disease (AD), but not age-matched control, brains. 22R-hydroxycholesterol … In search of 22R-hydroxycholesterol stable analogues, …
Number of citations: 31 onlinelibrary.wiley.com
NB Javitt - Biochemical and biophysical research communications, 2002 - Elsevier
… However, 22Rhydroxycholesterol is usually a transient intermediate that rapidly undergoes C20-hydroxylation and sidechain cleavage (9). …
Number of citations: 70 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.